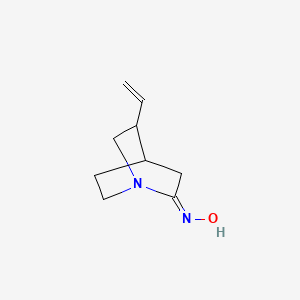

5-Vinylquinuclidin-2-one oxime

Description

Structure

3D Structure

Properties

CAS No. |

7511-12-8 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(NE)-N-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H14N2O/c1-2-7-6-11-4-3-8(7)5-9(11)10-12/h2,7-8,12H,1,3-6H2/b10-9+ |

InChI Key |

NELURRSZUNZEMY-MDZDMXLPSA-N |

Isomeric SMILES |

C=CC1CN\2CCC1C/C2=N\O |

Canonical SMILES |

C=CC1CN2CCC1CC2=NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Vinylquinuclidin 2 One Oxime and Its Structural Precursors

Strategies for the Construction of the 5-Vinylquinuclidin-2-one Scaffold

The synthesis of the 5-vinylquinuclidin-2-one framework is a key challenge, approachable from two distinct philosophical standpoints: leveraging the pre-existing, stereochemically rich scaffolds of natural products or building the complex architecture from simpler, achiral precursors through de novo synthesis.

Biologically Inspired Synthetic Approaches via Oxidative Degradation of Cinchona Alkaloids

The most direct synthetic lineage to the 5-vinylquinuclidin-2-one scaffold is through the chemical modification of Cinchona alkaloids, such as cinchonine (B1669041) and quinine. mdpi.comuum.edu.my These natural products conveniently contain the requisite vinyl-substituted quinuclidine (B89598) core. The transformation hinges on the selective oxidation of the C9 hydroxyl group and subsequent manipulation of the quinoline (B57606) portion.

The oxidative degradation of Cinchona alkaloids has been a subject of study to elucidate their structure and to create novel derivatives. sapub.org The process often involves strong oxidizing agents that can cleave the molecule at specific points. For instance, treatment of cinchonine with oxidants like chromic acid or potassium permanganate (B83412) can lead to the degradation of the quinoline ring system and modification of the link between the two main heterocyclic systems. researchgate.net A key intermediate in this pathway is the corresponding ketone, cinchoninone, formed by the oxidation of the secondary alcohol at the C9 position. While extensive degradation can lead to smaller fragments like meroquinene (a piperidine (B6355638) derivative), controlled oxidation offers a pathway to functionalized quinuclidinone precursors. sapub.orgresearchgate.net The mechanism of these oxidations involves complex electron transfer processes, with the specific products depending heavily on the choice of oxidant and reaction conditions. researchgate.net

Table 1: Key Cinchona Alkaloids as Precursors

| Alkaloid | Core Structure | Relevance to Scaffold |

|---|---|---|

| Cinchonine | Contains a (1S,2R,4S,5R)-5-vinylquinuclidine moiety | Direct precursor containing the desired vinyl group and quinuclidine core. |

| Quinine | Contains a (1S,2S,4S,5R)-5-vinylquinuclidine moiety | Stereoisomeric precursor also providing the essential structural framework. mdpi.com |

| Quinidine | Diastereomer of quinine | Provides alternative stereochemistry for derivative synthesis. |

De Novo Stereoselective Synthesis of the 1-Azabicyclo[2.2.2]octan-2-one System

Constructing the 1-azabicyclo[2.2.2]octan-2-one (a quinuclidinone) system from non-natural product precursors, known as de novo synthesis, allows for greater structural diversity and is not limited by the availability of the natural starting materials. A powerful strategy for this purpose is the Diels-Alder or aza-Diels-Alder ([4+2] cycloaddition) reaction. acs.org

This approach typically involves the reaction of a diene with a dienophile to form the six-membered ring that constitutes the bicyclic system. For the 1-azabicyclo[2.2.2]octan-2-one core, this could involve a chiral cyclic 2-amidodiene reacting with a suitable dienophile. acs.org The stereoselectivity of these cycloadditions can be controlled through the use of chiral auxiliaries, chiral catalysts, or by leveraging substrate control from existing stereocenters in the reacting partners. For instance, Lewis acid-promoted hetero-cycloadditions between chiral 2-amidodienes and N-sulfonyl aldimines have been shown to produce optically enriched isoquinuclidines, which are isomers of the quinuclidine system. acs.org While challenging, developing a stereoselective route to the specific substitution pattern of 5-vinylquinuclidin-2-one would follow these general principles of controlling facial selectivity in the key cycloaddition step.

Controlled Introduction and Stereoselective Functionalization of the Vinyl Moiety

In synthetic strategies starting from Cinchona alkaloids, the vinyl group is already present at the C5 position with a defined stereochemistry. nih.govacs.org The primary challenge in these routes is to perform reactions on other parts of the molecule without affecting the sensitive vinyl group.

In a de novo synthesis, the vinyl group must be introduced deliberately. This can be achieved at various stages of the synthesis. One approach is to use a starting material that already contains a vinyl group or a precursor that can be readily converted to one (e.g., an ethylsulfone, which can undergo elimination). Alternatively, the vinyl group can be installed on a pre-formed quinuclidinone scaffold. This could be accomplished through standard C-C bond-forming reactions such as a Wittig reaction on a corresponding aldehyde, or through transition-metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with a vinyl-organometallic reagent at a suitably functionalized C5 position (e.g., C5-halide or C5-triflate). Achieving high stereoselectivity in this functionalization step is crucial and would depend heavily on the chosen methodology and the steric environment of the bicyclic system.

Direct Synthesis of 5-Vinylquinuclidin-2-one Oxime

The conversion of the ketone precursor, 5-vinylquinuclidin-2-one, to its corresponding oxime is a critical final step. This transformation, while seemingly straightforward, involves important considerations regarding reaction efficiency and, crucially, stereochemical outcome.

Optimized Oximation Protocols from the Ketone Precursor, Including Catalytic and Non-Catalytic Conditions

The oximation of a ketone is classically achieved by reaction with hydroxylamine (B1172632), typically from hydroxylamine hydrochloride, often in the presence of a base to liberate the free nucleophile.

Non-Catalytic Conditions: This is the most traditional method, involving the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide, sodium acetate, or pyridine. The reaction is typically performed in a protic solvent such as ethanol (B145695) or water. The choice of base and solvent can influence the reaction rate and, in some cases, the ratio of E/Z isomers produced.

Catalytic Conditions: Modern synthetic chemistry has developed various catalytic systems to improve the efficiency, selectivity, and environmental footprint of oximation reactions. These methods can offer milder reaction conditions and easier product isolation. researchgate.net

Ammoximation: This industrial process often uses catalysts like titanium silicalite (TS-1) with hydrogen peroxide and ammonia. The TS-1 catalytically forms hydroxylamine in situ, which then reacts with the ketone. hydro-oxy.comhydro-oxy.com This approach is highly efficient for various ketones and could be adapted for the synthesis of this compound. acs.org

Solid Acid/Base Catalysts: Various solid catalysts, including metal oxides like nano Fe3O4, TiO2/SO42-, and basic alumina (B75360) (Al2O3), have been employed to facilitate oximation. researchgate.net These heterogeneous catalysts offer advantages such as simple removal from the reaction mixture by filtration and potential for reuse. Reactions are often run under solvent-free conditions at elevated temperatures. researchgate.net

Table 2: Comparison of Oximation Protocols

| Method | Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Non-Catalytic | NH₂OH·HCl, Base (e.g., NaOH, Pyridine) | Ethanol/Water, RT to reflux | Simple, well-established procedure. |

| Ammoximation | H₂O₂, NH₃, TS-1 catalyst | 80 °C, t-BuOH/H₂O | In situ generation of H₂O₂, high efficiency. acs.org |

| Heterogeneous Catalysis | NH₂OH·HCl, nano Fe₃O₄ | Solvent-free, 70-80 °C | Reusable catalyst, clean reaction, good to excellent yields. researchgate.net |

| Heterogeneous Catalysis | NH₂OH·HCl, CuSO₄, K₂CO₃ | Mild conditions | High yields and potential for stereoselectivity. researchgate.net |

Stereochemical Control in Oxime Isomer Formation (E/Z Isomerism)

The C=N double bond of an oxime is stereogenic when the substituents on the carbon are different, leading to the formation of E and Z isomers. uou.ac.in The designation of these isomers follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group is compared to the higher-priority group on the carbon atom of the C=N bond. adichemistry.com If they are on the same side, the isomer is Z; if on opposite sides, it is E. adichemistry.com

The stereochemical outcome of an oximation reaction is influenced by several factors:

Steric Hindrance: The relative steric bulk of the substituents on the α-carbons next to the carbonyl group can direct the incoming hydroxylamine to attack from the less hindered face, leading to a preference for one isomer.

Thermodynamic vs. Kinetic Control: The initially formed kinetic product may isomerize to the more thermodynamically stable isomer under the reaction conditions. Factors like temperature, pH, and catalysts can influence the final E/Z ratio by facilitating this equilibration. researchgate.net

Catalyst Choice: Certain catalysts can selectively promote the formation of one isomer over the other. For example, specific Lewis acids or bases can coordinate to the intermediates in a way that favors a particular stereochemical pathway.

For this compound, the two groups on the former carbonyl carbon are part of the rigid bicyclic ring system. The stereochemical outcome will be dictated by the orientation of the hydroxyl group relative to the different paths around the ring. Precise control over the E/Z ratio would likely require careful screening of reaction conditions (temperature, solvent, pH) and catalysts to favor the desired isomer. researchgate.netmaynoothuniversity.ienih.gov

Application of Green Chemistry Principles in the Oximation Process

The synthesis of oximes, including this compound, from their corresponding carbonyl compounds is a fundamental transformation in organic chemistry. nih.gov Traditionally, these reactions involved refluxing the ketone with hydroxylamine hydrochloride and a base, often in an organic solvent, which can be associated with long reaction times, the use of hazardous materials, and the generation of waste. nih.govchinesechemsoc.org The application of the twelve principles of green chemistry offers a framework to develop more environmentally benign and efficient oximation protocols. scispace.comresearchgate.netnih.gov These principles emphasize waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing catalysis. researchgate.netresearchgate.net

Modern, greener approaches to oximation focus on mitigating the environmental impact of classical methods. Key areas of improvement include the use of alternative energy sources, solvent-free conditions, and eco-friendly catalysts.

Solvent-Free and Aqueous Media: A significant green strategy is the reduction or elimination of volatile organic solvents. chinesechemsoc.org Solvent-free oximation, sometimes referred to as "grindstone chemistry," involves grinding the solid reactants (the ketone, hydroxylamine hydrochloride, and a catalyst) together in a mortar and pestle. chinesechemsoc.org This method minimizes waste and can be highly efficient, driven by the local heat generated from friction. chinesechemsoc.org When a solvent is necessary, water is an ideal green alternative due to its safety, availability, and low environmental impact. nih.gov

Benign Catalysts and Reagents: The search for greener catalysts has led to the use of inexpensive, non-toxic, and reusable materials. chinesechemsoc.org Compounds like bismuth(III) oxide (Bi₂O₃) and titanium dioxide (TiO₂) have been successfully employed as catalysts in solvent-free oximation reactions. chinesechemsoc.orgacs.org Furthermore, methods are being developed to avoid the use of hydroxylamine salts, which require a stoichiometric amount of base. One such approach is the Brønsted acid-catalyzed transoximation, where an oxime is transferred from a donor molecule to the target ketone, generating the hydroxylamine reagent in situ. rsc.org

The table below compares various green oximation methodologies with conventional approaches, highlighting the improvements in reaction conditions and efficiency.

| Methodology | Typical Catalyst/Conditions | Solvent | Key Green Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hydroxylamine hydrochloride, Pyridine/Base | Ethanol (reflux) | Baseline method | chinesechemsoc.org |

| Microwave-Assisted | TiO₂, NH₂OH·HCl | Solvent-free | Reduced reaction time, increased energy efficiency. | acs.org |

| Ultrasound-Assisted (Sonochemistry) | Various, e.g., KI/TBHP system for related reactions | Water | Enhanced reaction rates at mild temperatures, improved mass transport. | rsc.orgnih.gov |

| Grindstone Chemistry | Bi₂O₃, NH₂OH·HCl | Solvent-free | Eliminates solvent waste, simple procedure, low energy input. | chinesechemsoc.org |

| Natural Acid Catalysis | Aqueous extracts (e.g., citrus juice) | Water | Use of renewable and biodegradable catalysts. | nih.gov |

| Catalytic Transoximation | Brønsted acid | Aqueous medium | Avoids use of hydroxylamine salts, catalyst can be recycled. | rsc.org |

Asymmetric Synthesis of this compound and Chiral Derivatives

The quinuclidine scaffold is a privileged structure found in numerous natural products and biologically active molecules, most notably the Cinchona alkaloids like quinine. chinesechemsoc.orgscispace.comnih.gov The synthesis of enantiomerically pure quinuclidine derivatives is therefore of significant interest. The asymmetric synthesis of this compound can be approached by establishing the stereochemistry in the quinuclidinone core before the oximation step.

Utilization of Chiral Auxiliaries and Organocatalysis in Quinuclidine-Oxime Systems

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and has been applied to the construction of complex molecules. nih.gov Traditional syntheses of chiral quinuclidine scaffolds have often relied on processes assisted by such chiral auxiliaries. chinesechemsoc.org For instance, an auxiliary could be attached to a piperidine precursor to direct the stereoselective formation of the bicyclic quinuclidine ring system.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysts and auxiliaries. nih.govekb.eg The quinuclidine ring itself is a key component in many successful organocatalysts. nih.gov Bifunctional catalysts derived from Cinchona alkaloids, for example, possess a basic tertiary amine within the quinuclidine ring and an acidic group (like a thiourea) that can act in concert to activate both the nucleophile and electrophile in a reaction, thereby inducing high enantioselectivity. nih.gov

For the synthesis of chiral 5-Vinylquinuclidin-2-one, an organocatalytic approach could be envisioned for the construction of the core structure. For example, an asymmetric Michael-type cyclization of a functionalized piperidine derivative could establish the key stereocenters of the quinuclidine ring with high enantiomeric excess. liverpool.ac.uk Once the enantiopure 5-vinylquinuclidin-2-one precursor is obtained, a subsequent oximation reaction (as described in section 2.2.3) would yield the desired chiral oxime without affecting the established stereocenters.

Enantioselective Functionalizations of the Quinuclidine and Vinyl Moieties

An alternative to building the chiral framework from the start is the enantioselective functionalization of a pre-existing prochiral or racemic scaffold. This can be achieved by targeting either the quinuclidine core or the vinyl substituent.

Functionalization of the Quinuclidine Moiety: The carbonyl group in 3-quinuclidinone, an analogue of the target precursor, can be a handle for introducing chirality. A patent describes the asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium-diphosphine catalyst to produce (R)- or (S)-3-quinuclidinol with over 99% enantiomeric excess (ee). google.com A similar catalytic asymmetric reduction of the 5-vinylquinuclidin-2-one precursor could create a chiral hydroxyl group, which could then be further manipulated.

Functionalization of the Vinyl Moiety: The vinyl group presents another opportunity for introducing chirality. Transition metal-catalyzed reactions are well-suited for the asymmetric functionalization of alkenes. nih.govacs.orgacs.org Established methods such as Sharpless asymmetric dihydroxylation or epoxidation could be applied to the vinyl group of 5-vinylquinuclidin-2-one. These reactions would install new stereocenters on the side chain, leading to chiral diol or epoxide derivatives of the parent molecule. The choice of catalyst and ligands would be crucial for controlling the stereochemical outcome of such transformations.

Palladium-Catalyzed Annulation and Cyclization Approaches to Related Oxime Heterocycles

Palladium catalysis is a powerful tool for the construction of heterocyclic rings, offering high efficiency and functional group tolerance. nih.govnih.gov Reactions involving oximes as substrates have been developed to provide access to a variety of nitrogen-containing heterocycles. clockss.org A prominent strategy in this area is the intramolecular aza-Heck (or Narasaka-Heck) reaction. researchgate.netnih.gov

This reaction typically begins with the oxidative addition of a Pd(0) complex into the activated N–O bond of an oxime ester, generating a key alkylideneaminopalladium(II) intermediate. nih.govacs.orgrsc.org If the oxime substrate contains a suitably positioned alkene moiety, this intermediate can undergo an intramolecular Heck-type cyclization to form a new C–N bond and build a heterocyclic ring. nih.govacs.org This methodology has been successfully used to synthesize a range of heterocycles, including pyrroles, pyridines, and isoquinolines. nih.govclockss.orgrsc.org

Another advanced strategy involves palladium-catalyzed C–H activation, where an oxime can function as a directing group. acs.orgnih.govmdpi.com The nitrogen atom of the oxime coordinates to the palladium center, directing the catalyst to activate a nearby C–H bond. This leads to the formation of a palladacycle intermediate, which can then react with other components to build a new ring system. acs.orgnih.gov This approach enables the construction of complex frameworks like indanes and dihydrobenzofurans from oxime precursors. acs.org

The table below summarizes key palladium-catalyzed cyclization strategies involving oximes for the synthesis of related heterocyclic systems.

| Reaction Type | Key Intermediate | Heterocyclic Product | General Features | Reference |

|---|---|---|---|---|

| Intramolecular aza-Heck Reaction | Alkylideneaminopalladium(II) | Pyrroles, Pyridines, Isoquinolines, Dihydropyrroles | Pd(0)-catalyzed cyclization of an oxime ester onto a pendant alkene. | nih.govrsc.orgnih.govacs.org |

| Oxime-Directed C–H Annulation | Palladacycle | Indanes, Dihydrobenzofurans, Phenanthridines | Oxime acts as a directing group for C–H activation, followed by annulation with an internal or external partner (e.g., arynes). | acs.orgmdpi.compitt.edu |

| Cascade Annulation/Allylation | Nucleopalladation intermediate | Fully substituted Isoxazoles | Cascade reaction of alkynyl oxime ethers with allyl halides. | acs.org |

Chemical Reactivity and Mechanistic Elucidation of 5 Vinylquinuclidin 2 One Oxime

Transformations Involving the Oxime Functional Group

The C=N-OH system of the oxime is a versatile functional group, susceptible to rearrangement, substitution, reduction, oxidation, and radical reactions.

The Beckmann rearrangement is a classic acid-catalyzed transformation of ketoximes into N-substituted amides. wikipedia.orgorganic-chemistry.org For 5-Vinylquinuclidin-2-one oxime, this reaction is expected to yield an expanded ring system, specifically a lactam. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. chemistrysteps.comalfa-chemistry.com Subsequent attack by water and tautomerization yields the final lactam product. masterorganicchemistry.com

Given the rigid structure of the quinuclidinone core, the migrating group would be the C1-C7 bridgehead carbon, leading to the formation of a nine-membered bicyclic lactam. The stereochemistry of the oxime (E/Z isomerism) is crucial, as only the group anti to the hydroxyl will migrate. organic-chemistry.orgalfa-chemistry.com Under acidic conditions, isomerization between the two forms can occur, potentially leading to a mixture of products, though ring strain may heavily favor one pathway. chemistrysteps.com

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org In the case of this compound, the bridgehead carbon (C1) that would migrate is part of a strained bicyclic system, making the formation of a stable carbocation at this position unlikely. However, fragmentation could be initiated at the C3 position if a stable radical or cation can be formed, leading to the generation of a nitrile. The choice of acid catalyst and solvent conditions can be pivotal in directing the reaction toward either rearrangement or fragmentation. wikipedia.org

Table 1: Potential Products of Beckmann Rearrangement and Fragmentation

| Starting Material | Reaction Type | Key Intermediate | Potential Product |

|---|---|---|---|

| This compound | Beckmann Rearrangement | Nitrilium ion | Bicyclic nine-membered lactam |

Direct nucleophilic attack on the oxime nitrogen is generally unfavorable. However, the reactivity can be enhanced by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This creates an electron-deficient nitrogen center susceptible to attack. While not a common reaction, strong nucleophiles could potentially displace the activated leaving group.

More prevalent are nucleophilic addition reactions to the C=N double bond, which is analogous to additions to a carbonyl group. masterorganicchemistry.comyoutube.com The carbon of the oxime is electrophilic and can be attacked by a variety of nucleophiles. masterorganicchemistry.com In the context of this compound, organometallic reagents like Grignard or organolithium compounds could add to the C=N bond. This would result in the formation of a new C-C bond at the C2 position and, after workup, would yield a substituted hydroxylamine (B1172632) derivative. The stereochemical outcome of such an addition would be influenced by the steric hindrance imposed by the bicyclic quinuclidine (B89598) framework.

The reduction of oximes to primary amines is a synthetically valuable transformation. nih.gov Various reducing agents can accomplish this conversion, with the choice of reagent often influencing the reaction conditions and selectivity. derpharmachemica.com For this compound, two primary functional groups are subject to reduction: the oxime and the vinyl group. Selective reduction of the oxime without affecting the vinyl group is a key challenge.

Catalytic hydrogenation is a common method for oxime reduction. uc.pt Catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney Nickel are frequently employed. uc.pt Under these conditions, the vinyl group is also susceptible to hydrogenation, which would lead to the formation of 5-ethylquinuclidin-2-amine. To achieve selectivity, milder or more specific catalytic systems may be required.

Alternatively, chemical reducing agents can be used. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst can reduce oximes to amines. uc.pt Ene-reductases have also been shown to reduce oxime moieties to amines, representing a biocatalytic approach. nih.gov The diastereoselectivity of the reduction is a critical aspect, as the formation of the amine group at C2 creates a new chiral center. The approach of the reducing agent is typically directed by the steric bulk of the quinuclidine ring, often leading to a preferred diastereomer.

Table 2: Representative Conditions for Oxime Reduction

| Reducing Agent/System | Solvent | Typical Conditions | Potential Product(s) |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Methanol | Room temperature, 1-5 atm H₂ | 5-Ethylquinuclidin-2-amine |

| LiAlH₄ | THF, Diethyl ether | Reflux | 5-Vinylquinuclidin-2-amine |

| NaBH₄, MoO₃ | Methanol | Room temperature | 5-Vinylquinuclidin-2-amine |

The oxidation of oximes can lead to several products depending on the oxidant and reaction conditions. asianpubs.org A common transformation is the oxidative cleavage back to the parent carbonyl compound, in this case, 5-Vinylquinuclidin-2-one. This deoximation is often achieved with reagents like quinolinium fluorochromate (QFC) or other chromium(VI) species. asianpubs.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), have emerged as versatile oxidants for oximes. lucp.netarkat-usa.org The reaction of an aldoxime with DIB typically generates a nitrile oxide, a useful intermediate for 1,3-dipolar cycloaddition reactions. lucp.netarkat-usa.org While this compound is a ketoxime, related transformations are possible. Under certain conditions, oxidation of ketoximes with hypervalent iodine reagents can regenerate the ketone or induce a Beckmann-type rearrangement. lucp.net The presence of the vinyl group could also lead to intramolecular cycloaddition if a nitrile oxide intermediate were transiently formed via fragmentation.

The N-O bond of an oxime can be homolytically cleaved to generate an iminyl radical (R₂C=N•). researchgate.net This is often achieved by first converting the oxime to an oxime ester (e.g., acetate or carbamate) or an oxime ether, followed by photolysis or treatment with a radical initiator. researchgate.netnih.gov These iminyl radicals are valuable intermediates in organic synthesis. nih.govbeilstein-journals.org

For this compound derivatives, the generated iminyl radical could undergo several potential reactions. A key pathway would be an intramolecular radical cyclization, where the iminyl radical adds to the pendant vinyl group. nih.gov This 5-exo-trig cyclization would be expected to proceed readily, forming a new five-membered ring and creating a tricyclic carbon-centered radical. This new radical could then be trapped by a hydrogen atom donor or another radical species to yield a complex polycyclic amine derivative. The generation of alkoxy radicals from bifunctional oxime esters has also been used to construct amino alcohols via hydrogen atom abstraction and subsequent cyclization. rsc.org

Due to the delocalization of the unpaired electron, iminoxyl radicals can react as either N- or O-centered radicals, potentially forming C-N or C-O bonds during intramolecular cyclizations. nih.gov This reactivity provides a pathway to novel heterocyclic structures fused to the quinuclidine core.

Reactions of the Vinyl Group

The vinyl group at the C5 position of the quinuclidine ring is an electron-rich alkene and is expected to undergo typical electrophilic addition reactions. The accessibility of the double bond may be somewhat hindered by the bicyclic framework, potentially influencing reaction rates and stereoselectivity.

Common electrophilic additions include:

Halogenation: Reaction with Br₂ or Cl₂ would lead to the corresponding 5-(1,2-dihaloethyl)quinuclidin-2-one oxime.

Hydrohalogenation: Addition of HBr or HCl would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon (C1') and the halide adding to the carbon adjacent to the quinuclidine ring (C2'), which is better able to stabilize a positive charge.

Hydration: Acid-catalyzed addition of water would similarly yield a secondary alcohol, 5-(1-hydroxyethyl)quinuclidin-2-one oxime.

Hydrogenation: As mentioned previously, catalytic hydrogenation would reduce the vinyl group to an ethyl group. nih.gov This reaction is often performed with catalysts like Pd/C or PtO₂ under a hydrogen atmosphere.

The vinyl group can also participate in other reactions, such as epoxidation (using peroxy acids like m-CPBA), dihydroxylation (using OsO₄ or KMnO₄), and various cycloaddition reactions. The specific reactivity and stereochemical outcomes of these transformations on the this compound substrate would be a subject of detailed experimental investigation. The electrophilic addition of alcohols to similar vinyl-substituted heterocyclic systems has also been documented. researchgate.net

Cycloaddition Chemistry (e.g., Diels-Alder) with the Vinyl Moiety

The vinyl group of this compound serves as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the vinyl moiety is influenced by the electronic nature of the quinuclidine core. While specific studies on this compound are not prevalent, the behavior of analogous vinyl-substituted heterocyclic systems provides valuable insights. For instance, readily available 5-vinyldihydropyridones undergo Diels-Alder cyclization with various dienophiles to produce novel octahydroquinolines in a highly stereoselective manner. Similarly, vinylindoles have been widely used as dienes in Diels-Alder reactions.

The oxime functionality can also participate in cycloaddition reactions. α,β-Unsaturated oximes have been shown to undergo intramolecular [4+2] cycloaddition reactions under facile conditions to furnish bicyclic nitrones. These nitrones can subsequently react with dipolarophiles in [3+2] cycloaddition reactions to afford complex polycyclic systems. This suggests that under certain conditions, the oxime of this compound could potentially rearrange and participate in cycloaddition chemistry.

The table below summarizes representative Diels-Alder reactions of vinyl-substituted heterocycles, which can be considered analogous to the potential reactivity of this compound.

| Diene/Dienophile System | Reaction Type | Product | Stereoselectivity | Reference |

| 5-Vinyldihydropyridone + Dienophile | Diels-Alder | Octahydroquinoline | High | |

| Vinylindole + Quinone | Diels-Alder | Polyheterocyclic quinone | Regioselective | |

| α,β-Unsaturated oxime (intramolecular) | [4+2] Cycloaddition | Bicyclic nitrone | Not specified |

Transition Metal-Catalyzed Coupling and Functionalization Reactions, Including Carbocyclization

The vinyl group is a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Heck reaction, which couples an unsaturated halide with an alkene, is a prominent example. The vinyl group of this compound can be expected to participate as the alkene component in such reactions. The palladium-catalyzed Heck reaction is known for its excellent trans selectivity.

Furthermore, transition metal-catalyzed intramolecular reactions can lead to the formation of cyclic structures. For instance, palladium-catalyzed intramolecular coupling of vinyl halides and enolates has been utilized in the synthesis of complex molecules. Vinyl and ethynyl substituted heterocycles are considered privileged scaffolds in transition metal-promoted stereoselective synthesis. Transition metal-catalyzed C-H bond amination is another powerful strategy for the synthesis of N-heterocycles.

The following table provides examples of transition metal-catalyzed reactions involving vinyl groups, illustrating the potential for functionalization of this compound.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Heck Reaction | Palladium complex | Aryl/Vinyl Halide + Alkene | Substituted Alkene | |

| Intramolecular Enolate Coupling | Palladium catalyst | Vinyl Halide and Enolate | Cyclic Ketone | |

| C-H Bond Amination | Transition Metal catalyst | Aryl/Vinyl C-H bond + Amine | N-Heterocycle |

Olefin Metathesis for Scaffold Diversification

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been widely applied in the synthesis of complex molecules and for scaffold diversification. The vinyl group of this compound can participate in various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis.

RCM of dienes containing N-heteroaromatics, particularly after their conversion to the corresponding ammonium salts, has been successfully employed to synthesize polycyclic scaffolds. The development of well-defined metathesis catalysts that are tolerant of various functional groups has expanded the scope of this reaction. For instance, a strategy for the synthesis of bridged azabicyclic structures has been developed involving the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives.

The table below showcases examples of olefin metathesis reactions used for the synthesis of nitrogen-containing cyclic structures.

| Metathesis Type | Substrate | Catalyst | Product | Reference |

| Ring-Closing Metathesis (RCM) | Dienic Pyridinium Salts | Ruthenium-based | Polycyclic Scaffolds | |

| Ring-Closing Metathesis (RCM) | cis-2,6-Dialkenyl-N-acyl piperidine | Ruthenium-based | Bridged Azabicyclic Structures | |

| Enyne Ring-Closing Metathesis | Enyne with N-heterocycle | Ruthenium-based | Vinyl-3,4-dihydroquinolizinium salts |

Reactivity Profile of the Bridged Quinuclidine Nitrogen

The bridged nitrogen atom in the quinuclidine core is a key determinant of the molecule's basicity and nucleophilicity, enabling a range of reactions at this position.

Basicity and Protonation Studies of the Quinuclidine Nitrogen

Quinuclidine is a strong organic base, with a pKa of its conjugate acid around 11.0-11.3. Its high basicity, comparable to or even exceeding that of triethylamine (pKa of conjugate acid ~10.75), is attributed to the sterically accessible lone pair on the nitrogen atom and the rigid, bicyclic structure that prevents nitrogen inversion and the associated steric hindrance found in acyclic amines. The lone pair of electrons on the quinuclidine nitrogen is more "exposed" and available for bonding to a proton.

The basicity of substituted quinuclidines is influenced by the inductive effects of the substituents. For instance, the pKa of the conjugate acid of 3-hydroxyquinuclidine is 9.9, while that of 3-quinuclidone is 7.2, demonstrating a decrease in basicity with electron-withdrawing groups. Therefore, the 2-oxo and 5-vinyl groups in this compound are expected to reduce the basicity of the bridged nitrogen compared to unsubstituted quinuclidine.

The table below compares the pKa values of the conjugate acids of quinuclidine and some of its derivatives.

| Compound | pKa of Conjugate Acid | Reference |

| Quinuclidine | 11.0 - 11.3 | |

| Triethylamine | 10.75 | |

| 3-Hydroxyquinuclidine | 9.9 | |

| 3-Quinuclidone | 7.2 |

N-Alkylation and Quaternization Reactions of the Bridged Amine

The nucleophilic nature of the bridged nitrogen in the quinuclidine core allows for facile N-alkylation and quaternization reactions. These reactions are important for introducing various functional groups and for the synthesis of quaternary ammonium salts, which can have interesting biological activities.

The quaternization of the quinuclidine nitrogen can be achieved by reacting with alkyl halides. For example, N-alkyl monoquaternary derivatives of 3-substituted quinuclidines have been prepared by reaction with appropriate alkyl bromides in dry acetone. The formation of quaternary ammonium salts can also increase the water solubility of the molecule.

The following table provides examples of reagents used for the quaternization of quinuclidine derivatives.

| Quinuclidine Derivative | Alkylating Agent | Product | Reference |

| 3-Substituted Quinuclidine | Alkyl Bromide | N-Alkyl Quaternary Salt | |

| Geldanamycin-Quinuclidine Conjugate | Various Alkylating Agents | Quaternary Ammonium Salts |

Intramolecular Cyclizations and Rearrangements Involving the Quinuclidine Core

The rigid structure of the quinuclidine core can influence the course of intramolecular reactions and predispose the molecule to certain rearrangements. While specific examples for this compound are not documented, studies on other quinuclidine systems provide insights into potential transformations.

Mechanistic studies of rearrangements in a quinuclidine system have shown that quaternary salts can undergo rearrangements involving the counterion. For example, the rearrangement of certain quaternary quinuclidine esters to lactones was found to be dependent on the nucleophilicity of the counterion.

Intramolecular cyclizations can also be triggered by reactions at other parts of the molecule. For instance, the bromination of the quinoline (B57606) alkaloid haplophyllidine, which contains a prenyl group, leads to intramolecular cyclization involving the double bond and other functional groups in the molecule to form new polycyclic structures. This suggests that reactions at the vinyl group of this compound could potentially induce intramolecular reactions with the oxime or other parts of the quinuclidine core. Iridium-catalyzed intramolecular allylic dearomatization reactions have also been used for the asymmetric construction of quinuclidine derivatives.

Comprehensive Elucidation of Reaction Pathways and Mechanistic Interrogations

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the oxime group, the vinyl substituent, and the rigid bicyclic quinuclidine framework. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its potential reactivity can be extrapolated from the well-established chemistry of these individual moieties and analogous structures. The primary reaction pathways anticipated for this compound include reactions at the oxime group, transformations involving the vinyl group, and potential intramolecular interactions between these functionalities.

Reactions at the Oxime Functional Group

The oxime group is a versatile functional group known to undergo a variety of transformations, most notably the Beckmann rearrangement, as well as hydrolysis and reduction.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgchem-station.comchemistnotes.comunacademy.comorganic-chemistry.org For cyclic ketoximes such as this compound, this rearrangement would lead to a ring-expansion, forming a lactam. wikipedia.orgchemistnotes.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization yields the final lactam product.

In the case of this compound, two possible regioisomeric lactams could be formed, depending on which carbon atom migrates. The migratory aptitude generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com Given the structure of the quinuclidine ring, both potential migrating groups are secondary alkyl carbons. The regioselectivity would be influenced by the stereochemistry of the oxime (E/Z isomers) and the specific reaction conditions employed.

A plausible mechanism for the Beckmann rearrangement of this compound is depicted below:

Step 1: Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid catalyst.

Step 2: Concerted Rearrangement: The C-C bond anti to the leaving group migrates to the nitrogen, with the simultaneous departure of a water molecule to form a nitrilium ion.

Step 3: Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Step 4: Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yields the ring-expanded lactam.

| Reaction | Reagents and Conditions | Expected Product | Reference for Analogy |

| Beckmann Rearrangement | H₂SO₄, PPA, or other strong acids | Ring-expanded lactam | wikipedia.orgchem-station.comchemistnotes.com |

Hydrolysis

Oximes can be hydrolyzed back to their corresponding ketones in the presence of acid. researchgate.net This reaction is essentially the reverse of oxime formation. For this compound, acidic hydrolysis would regenerate 5-Vinylquinuclidin-2-one.

| Reaction | Reagents and Conditions | Expected Product | Reference for Analogy |

| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 5-Vinylquinuclidin-2-one | researchgate.net |

Reduction

The reduction of oximes can lead to the formation of primary amines. wikipedia.org Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound is expected to yield 2-amino-5-vinylquinuclidine.

| Reaction | Reagents and Conditions | Expected Product | Reference for Analogy |

| Reduction | H₂/Pd-C, LiAlH₄, Na/EtOH | 2-Amino-5-vinylquinuclidine | wikipedia.org |

Reactions Involving the Vinyl Group

The vinyl group is an electron-rich double bond that can participate in a wide range of reactions, most notably electrophilic additions and polymerization. wikipedia.orgfiveable.meyoutube.com

Electrophilic Addition

The double bond of the vinyl group can be readily attacked by electrophiles. Common electrophilic addition reactions include hydrogenation, halogenation, hydrohalogenation, and hydration.

Hydrogenation: Catalytic hydrogenation will reduce the vinyl group to an ethyl group, forming 5-Ethylquinuclidin-2-one oxime. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the corresponding dihaloethyl derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the vinyl group and the halide adding to the more substituted carbon.

Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of a secondary alcohol.

| Reaction | Reagents and Conditions | Expected Product | Reference for Analogy |

| Hydrogenation | H₂, Pd/C | 5-Ethylquinuclidin-2-one oxime | wikipedia.org |

| Halogenation | Br₂, CCl₄ | 5-(1,2-Dibromoethyl)quinuclidin-2-one oxime | wikipedia.org |

| Hydrohalogenation | HBr | 5-(1-Bromoethyl)quinuclidin-2-one oxime | wikipedia.org |

Polymerization

Vinyl groups are known to undergo polymerization via radical, cationic, or anionic mechanisms to form vinyl polymers. wikipedia.orgyoutube.com In the presence of a suitable initiator, this compound could potentially polymerize to form a polymer with a quinuclidinone oxime pendant group.

Intramolecular Reactions

The proximity of the oxime and vinyl groups within the this compound structure allows for the possibility of intramolecular reactions. Under certain conditions, the nitrogen or oxygen of the oxime could act as a nucleophile, or radical intermediates could be formed that lead to cyclization.

For instance, intramolecular reactions of oximes involving the formation of iminyl radicals can lead to cyclization onto a nearby double bond. nsf.gov Such a reaction pathway for this compound could potentially lead to the formation of novel polycyclic heterocyclic systems. These types of reactions are often initiated by photolysis or by using radical initiators.

Advanced Structural and Stereochemical Characterization of 5 Vinylquinuclidin 2 One Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

A detailed analysis using ¹H and ¹³C NMR spectroscopy, including advanced techniques like COSY, HSQC, HMBC, and NOESY, would be necessary to elucidate the precise configuration and preferred conformation of the molecule in solution. This would involve assigning specific proton and carbon signals and analyzing coupling constants and through-space correlations to define the spatial arrangement of the vinyl group relative to the quinuclidinone core and the stereochemistry of the oxime functional group. Without experimental spectra, no such analysis can be performed.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule and understanding its packing in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the three-dimensional structure of 5-Vinylquinuclidin-2-one oxime. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal lattice architecture. No crystallographic data for this compound is currently available.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of a molecule. An analysis of the spectra for this compound would allow for the identification and characterization of its key functional groups. For instance, characteristic vibrational frequencies for the O-H stretch of the oxime, the C=N bond, the C=O of the lactam, and the C=C of the vinyl group would be identified and assigned. This data is essential for confirming the molecular structure and is not presently accessible.

Advanced Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule upon ionization. Analyzing these fragmentation pathways provides valuable structural information, helping to piece together the different components of the molecule. This crucial data is not found in the reviewed literature.

Computational Chemistry and Theoretical Studies on 5 Vinylquinuclidin 2 One Oxime

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

No DFT studies specifically focused on 5-Vinylquinuclidin-2-one oxime have been identified in the current body of scientific literature. Such studies would be essential for understanding the molecule's fundamental electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character

Without DFT calculations, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound cannot be performed. This analysis is crucial for predicting the molecule's reactivity and its potential for intramolecular charge transfer.

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

The elucidation of reaction mechanisms involving this compound through computational methods requires detailed transition state calculations and the mapping of potential energy surfaces. To date, no such theoretical investigations have been published.

Computational Prediction and Experimental Validation of Spectroscopic Properties

There are no available studies that present computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound, nor are there any reports of experimental validation of such predictions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

The conformational flexibility and behavior of this compound in solution have not been explored through molecular dynamics simulations in any published research. These simulations would provide valuable insights into the molecule's dynamic behavior and its interactions with solvents.

Application of Ab Initio and Semi-Empirical Methods for Precise Molecular Properties and Intermolecular Interactions

No literature exists on the application of high-level ab initio or semi-empirical computational methods to determine the precise molecular properties or intermolecular interaction capabilities of this compound.

Applications of 5 Vinylquinuclidin 2 One Oxime in Modern Chemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is critical in medicinal chemistry as biological targets are inherently chiral. The rigid, bicyclic structure of the quinuclidine (B89598) core, combined with its specific stereocenters, establishes 5-Vinylquinuclidin-2-one oxime as a valuable synthon in asymmetric synthesis.

Precursor to Quinuclidine-Based Natural Products and Their Analogs

The quinuclidine skeleton is a prominent feature in a class of natural products known as Cinchona alkaloids, which include quinine and quinidine. wiley-vch.de These alkaloids are renowned for their significant biological activity and their widespread use as chiral catalysts and ligands in asymmetric synthesis. acs.org The synthesis of these complex natural products often relies on the use of simpler, enantiomerically pure quinuclidine precursors. acs.orgnih.gov

This compound, possessing the core vinylquinuclidine structure, serves as a potential precursor for the synthesis of Cinchona alkaloid analogs. The vinyl group is a key feature of many Cinchona alkaloids, and the oxime can be chemically transformed into other functional groups necessary for building the final complex molecule. nih.govresearchgate.net Research in this area focuses on developing synthetic routes that leverage such chiral building blocks to produce both naturally occurring alkaloids and novel analogs with potentially enhanced or different biological activities.

| Natural Product Class | Core Scaffold | Relevance of this compound |

| Cinchona Alkaloids | Vinylquinuclidine | Provides the core chiral scaffold and the key vinyl group. |

| Other Alkaloids | Quinuclidine | The quinuclidine framework is a common motif in various bioactive alkaloids. buchler-gmbh.com |

Synthetic Intermediates for the Construction of Functionally Diverse Scaffolds

The utility of this compound extends beyond natural product synthesis to its role as a versatile intermediate for creating a wide array of molecular scaffolds. nih.gov The three distinct functional groups—vinyl, ketone (as the oxime precursor), and the tertiary amine of the quinuclidine ring—can be selectively modified to build molecular diversity.

Vinyl Group: Can participate in various reactions such as hydrogenation, epoxidation, hydroboration-oxidation, and polymerization.

Oxime Group: Can be hydrolyzed back to the ketone, reduced to an amine, or undergo Beckmann rearrangement, providing access to different nitrogen-containing structures.

Quinuclidine Nitrogen: Acts as a base or nucleophile and can be quaternized to form cationic derivatives. wiley-vch.de

This multi-functionality allows chemists to use this compound as a starting point for developing libraries of complex molecules for drug discovery and materials science. The rigid quinuclidine framework ensures that the spatial orientation of the appended functional groups is well-defined, which is crucial for designing molecules that interact specifically with biological targets. buchler-gmbh.com

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The unique structural and electronic features of this compound make it a compelling candidate for designing sophisticated supramolecular assemblies and host-guest systems.

Design and Synthesis of Ion-Pair Complexes and Molecular Recognition Elements

The nitrogen atom in the quinuclidine ring is basic and can be protonated or alkylated to form a permanent positive charge. This cationic center can then form strong, non-covalent interactions with anionic species through ion-pairing. This principle is widely used with Cinchona alkaloid derivatives, where the quaternized quinuclidine nitrogen forms a chiral ion pair with an anionic nucleophile, enabling enantioselective reactions. wiley-vch.de

Similarly, a quaternized derivative of this compound can act as a chiral cation for molecular recognition of anionic guests. The defined three-dimensional structure of the quinuclidine scaffold can create a specific binding pocket, allowing for selective recognition of guests based on their size, shape, and charge distribution.

Exploration of Self-Assembly Strategies Utilizing Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction between an oxime or alkoxyamine and a carbonyl compound (aldehyde or ketone) to form a stable oxime bond. nih.gov This reaction is considered a form of "click chemistry" due to its reliability, mild reaction conditions, and the fact that it produces only water as a byproduct. mdpi.comrsc.org

The oxime group of this compound can be used to link molecules together in self-assembly processes. For instance, it can react with molecules containing two or more aldehyde or ketone groups to form larger, well-defined supramolecular structures. This strategy has been employed to create materials like hydrogels and peptide conjugates. nih.govmdpi.com The reversibility of the oxime bond under certain conditions (e.g., in the presence of an external alkoxyamine or under acidic catalysis) adds a dynamic character to these assemblies, allowing them to be stimuli-responsive. rsc.orgnih.gov

| Ligation Component 1 | Ligation Component 2 | Resulting Linkage | Key Features |

| 5-Vinylquinuclidin-2-one Oxime | Di-aldehyde or Di-ketone | Oxime Ether | Forms stable, defined supramolecular structures. |

| Alkoxyamine | Polymer with Pendant Ketones | Oxime Ether | Functionalizes polymers and surfaces. rsc.org |

Integration into Polymeric Materials and Dynamic Covalent Networks

The combination of a polymerizable vinyl group and a dynamic oxime linkage makes this compound an excellent monomer for advanced polymeric materials, particularly those involving dynamic covalent chemistry.

Dynamic covalent networks (DCNs), also known as covalent adaptable networks (CANs), are crosslinked polymers containing reversible covalent bonds. mdpi.comnih.gov These materials combine the robustness of traditional thermosets with the reprocessability and adaptability of thermoplastics. The reversible nature of the crosslinks allows the material to be reshaped, repaired, or recycled. ethz.ch

The oxime functional group is a key player in the field of DCNs. rsc.orgnih.gov Oxime bonds can be incorporated into polymer networks, and their ability to dissociate and reform allows the network to adapt to external stimuli like heat or changes in chemical environment. rsc.orgacs.orgpku.edu.cn For example, poly(oxime-urethane) polymers have been developed that are catalyst-free and exhibit healable and recyclable properties due to the reversible nature of the oxime-carbamate linkages. acs.orgpku.edu.cn

The this compound monomer can be integrated into such networks in two primary ways:

Polymerization of the Vinyl Group: The vinyl group can be polymerized via standard methods (e.g., free radical polymerization) to form a linear polymer chain with pendant quinuclidinone oxime groups. These pendant groups can then be used to crosslink the chains by reacting them with multi-functional aldehydes or ketones, forming a DCN.

Polyaddition Reactions: The oxime group itself can participate in polyaddition reactions, for instance with diisocyanates, to form novel polymers like poly(oxime-urethanes). acs.orgpku.edu.cn

The incorporation of the rigid, chiral quinuclidinone moiety into the polymer backbone or as a pendant group can also impart unique physical properties to the resulting material, such as enhanced thermal stability and specific catalytic or recognition capabilities. For instance, polymers functionalized with quinuclidine have been shown to act as effective and recyclable catalysts. acs.orgacs.org

Application of Oxime Click Chemistry in Polymer Functionalization and Hydrogel Formation

The oxime functional group is a key player in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new, highly functional materials. rsc.orgrsc.org The reaction between an oxime and a carbonyl group (aldehyde or ketone) to form an oxime ether linkage is a prime example of a click reaction. This ligation is highly efficient, proceeds under mild conditions, and produces water as the only byproduct, making it an environmentally friendly method for polymer modification and synthesis. rsc.org

The vinyl group of this compound can be readily polymerized or co-polymerized to create a polymer backbone with pendant quinuclidinone oxime units. These pendant groups can then be used to functionalize the polymer by reacting them with various molecules containing aldehyde or ketone functionalities. This approach allows for the straightforward introduction of a wide range of chemical moieties, tailoring the polymer's properties for specific applications.

Furthermore, the bifunctional nature of molecules containing both an oxime and another reactive group can be exploited for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering. nih.gov By reacting a polymer containing pendant aldehyde or ketone groups with a crosslinker containing two or more oxime groups, or vice versa, a stable hydrogel network can be formed. nih.govsemanticscholar.org The resulting oxime ether crosslinks provide mechanical stability to the hydrogel. rsc.org The use of oxime click chemistry allows for tunable gelation kinetics and control over the mechanical properties of the hydrogels. nih.govsemanticscholar.org

Table 1: Comparison of Common Click Chemistry Reactions

| Feature | Oxime Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-ene Reaction |

| Reactants | Oxime + Aldehyde/Ketone | Azide + Alkyne | Thiol + Alkene |

| Catalyst | Typically none (can be acid/base catalyzed) | Copper(I) | Radical initiator (e.g., UV light) |

| Byproduct | Water | None | None |

| Biocompatibility | High | Potentially cytotoxic due to copper catalyst | Generally good, but initiator can be a concern |

Development of Stimuli-Responsive Materials through Reversible Oxime Exchange

A particularly interesting feature of the oxime linkage is its dynamic and reversible nature under certain conditions. rsc.org While stable at neutral pH, the oxime exchange reaction, where an existing oxime bond is replaced by a new one through reaction with another oxime or hydroxylamine (B1172632) derivative, can be triggered by changes in pH or the presence of a catalyst. researchgate.net This reversibility is the foundation for creating stimuli-responsive or "smart" materials that can adapt their properties in response to external triggers.

Incorporating this compound into a polymer network through oxime linkages would enable the development of materials that can be reconfigured or self-heal. For instance, a hydrogel crosslinked with oxime ethers could be designed to dissociate in the presence of an excess of a competing monofunctional oxime or under acidic conditions. rsc.orgrsc.org This property is highly desirable for applications such as controlled drug release, where the hydrogel matrix can be degraded on demand to release its payload.

Moreover, the dynamic nature of the oxime bond can be harnessed to create self-healing materials. If a material with oxime crosslinks is damaged, the reversible exchange of these bonds at the fracture interface can lead to the restoration of the material's integrity. rsc.org This self-healing capability can significantly extend the lifetime and improve the reliability of materials used in various applications, from coatings to soft robotics.

Table 2: Stimuli for Reversible Oxime Exchange

| Stimulus | Mechanism | Potential Application |

| pH Change (Acidic) | Catalyzes the hydrolysis and reformation of oxime bonds | pH-responsive drug delivery, degradable polymers |

| Competitive Exchange | Introduction of a competing oxime or carbonyl compound shifts the equilibrium | Reconfigurable materials, recyclable polymers |

| Temperature | Can influence the rate of the exchange reaction | Thermally responsive materials |

Catalytic Applications as Ligands or Organocatalysts in Non-Biological Transformations

The quinuclidine scaffold is a well-known structural motif in catalysis. Its rigid bicyclic structure and the presence of a tertiary amine nitrogen make it an excellent ligand for transition metal catalysts and a powerful organocatalyst in its own right. rhhz.netliverpool.ac.uk Quinuclidine and its derivatives have been successfully employed in a variety of organic transformations.

The this compound molecule combines the catalytic potential of the quinuclidine core with the coordinating ability of the oxime group. The nitrogen and oxygen atoms of the oxime moiety can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity. The vinyl group also offers a site for anchoring the catalyst to a solid support, facilitating catalyst recovery and reuse.

Furthermore, oximes themselves have been explored as organocatalysts. acs.orgresearchgate.net They can act as nucleophilic catalysts in various reactions. nih.gov The presence of the quinuclidine nitrogen in proximity to the oxime group in this compound could lead to cooperative catalytic effects, enhancing the reactivity and enantioselectivity of certain transformations. The development of chiral versions of this molecule could open up avenues for its use in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals.

Future Research Directions and Emerging Opportunities for 5 Vinylquinuclidin 2 One Oxime

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The future synthesis of 5-Vinylquinuclidin-2-one oxime and its derivatives will likely move beyond traditional multi-step solution-phase chemistry towards more efficient and environmentally benign strategies. The quinuclidine (B89598) core is a key component in various FDA-approved drugs, making the development of sustainable synthetic routes a high-priority area. tsijournals.comnih.gov Research into unconventional and green methodologies could unlock more direct and atom-economical pathways.

Emerging synthetic opportunities include:

Biocatalysis: Leveraging enzymes for key synthetic steps offers high selectivity and mild reaction conditions. Future research could identify or engineer enzymes, such as reductases or transaminases, for the asymmetric synthesis of the quinuclidinone precursor or even for the direct enzymatic oximation. mdpi.comresearchgate.net This approach would significantly reduce reliance on hazardous reagents and solvents.

Mechanochemistry and Microwave-Assisted Synthesis: Solvent-free or low-solvent methods like mechanochemistry (ball milling) and microwave irradiation have proven effective for the synthesis of other quinuclidinone oximes, often leading to higher yields, faster reaction times, and unique stereochemical outcomes. mdpi.com Applying these techniques to the synthesis of the vinyl-substituted analogue could offer a more sustainable and energy-efficient alternative to classical methods. mdpi.com

Continuous Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. researchgate.net A future research direction would be to design a multi-step flow synthesis of this compound, potentially integrating steps like a Dieckmann condensation for the core formation, followed by vinyl group installation and in-line oximation. eurekaselect.combenthamdirect.com

The table below illustrates a hypothetical comparison of potential synthetic routes, highlighting the advantages of sustainable methodologies.

| Methodology | Hypothetical Yield (%) | Reaction Time | Solvent Usage | Key Advantage |

| Conventional Batch Synthesis | 60 | 24-48 hours | High | Established procedure |

| Microwave-Assisted Synthesis | 85 | 10-30 minutes | Low to Medium | Rapid, energy-efficient mdpi.com |

| Biocatalytic Route | 75 | 12-24 hours | Aqueous buffer | High stereoselectivity, green mdpi.com |

| Continuous Flow Synthesis | 90 | < 1 hour (residence time) | Low (recyclable) | Scalable, enhanced safety researchgate.net |

Elucidation of Undiscovered Reactivity Modes and Novel Transformations

The combination of the vinyl, oxime, and bicyclic amine functionalities in a single molecule creates a platform for discovering novel chemical transformations. The inherent reactivity of the oxime N-O bond, known for its facile fragmentation, and the dienophilic nature of the vinyl group are particularly promising. nsf.gov

Future research could focus on:

Intramolecular Cycloadditions: The vinyl and oxime groups are well-positioned for intramolecular reactions. Exploration of thermal or photochemical conditions could trigger intramolecular oxime-olefin cycloadditions (IOOC) to generate complex, fused polycyclic heterocyclic systems. researchgate.net Oxidation of the oxime to a nitrile oxide in situ could similarly lead to intramolecular 1,3-dipolar cycloadditions. umn.edu

Radical-Mediated Transformations: The oxime can serve as a precursor to iminyl radicals upon N-O bond fragmentation, which can be initiated by photoredox catalysis or transition metals. nsf.govresearchgate.net These highly reactive intermediates could engage the vinyl group in intramolecular radical cyclizations to form novel spirocyclic or fused ring structures, a strategy that has been applied to other bicyclic systems. rsc.org

Rearrangement Reactions: O-vinyl oximes are known to undergo synthetically valuable tsijournals.comtsijournals.com- and tsijournals.comnih.gov-rearrangements to form new carbon-carbon and carbon-nitrogen bonds. acs.orguic.edu Investigating the derivatization of the oxime oxygen with a vinyl group could open pathways to complex rearranged products not easily accessible through other means.

Photocatalysis and Electrochemistry: The quinuclidine moiety itself can act as a hydrogen-atom-transfer (HAT) catalyst under visible light irradiation. ccspublishing.org.cn Research could explore whether this intrinsic property can be harnessed for intramolecular reactions, or if the molecule can participate in novel electrochemical cyclizations, a green method for forming complex architectures. researchgate.net

Integration into Advanced Functional Nanomaterials and Self-Organizing Systems

The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The fields of polymer science, nanotechnology, and supramolecular chemistry offer significant opportunities.

Potential applications in materials science include:

Functional Polymers: The vinyl group is a polymerizable handle. Radical polymerization could yield polymers with pendant quinuclidine-oxime units. These polymers could find applications as novel catalysts, metal-ion scavengers, or responsive materials, as the quinuclidine nitrogen and oxime group can be readily quaternized or coordinated.

Dynamic Covalent Networks and Self-Healing Materials: Oxime formation is a reversible reaction, making it a powerful tool in dynamic covalent chemistry. nih.gov The bifunctional nature of the molecule (vinyl group for polymerization, oxime for dynamic cross-linking) could be exploited to create self-healing polymer networks or adaptable hydrogels. These materials could respond to stimuli like pH to alter their properties. nih.govrsc.org

Surface Modification and Nanoparticle Functionalization: The molecule could be grafted onto the surface of nanomaterials (e.g., silica, gold, or magnetic nanoparticles) via the vinyl group. researchgate.net The resulting functionalized nanoparticles, bearing the quinuclidine-oxime motif, could be explored as recyclable catalysts, sensors, or platforms for biomedical applications. rsc.orgnih.gov

The table below outlines potential functional materials derived from this compound.

| Material Type | Key Functional Group Utilized | Potential Application | Emerging Opportunity |

| Poly(vinylquinuclidinone oxime) | Vinyl Group | Heterogeneous catalysis, responsive coatings | Development of stimuli-responsive smart polymers |

| Self-Healing Hydrogel | Oxime Group (Dynamic Linkage) | Soft robotics, biomedical scaffolds | Creation of multi-stimuli responsive materials rsc.org |

| Functionalized Nanoparticles | Vinyl Group (Grafting) | Recyclable catalysts, targeted delivery | Design of magnetic, easily separable catalysts researchgate.net |

| Metal-Organic Frameworks (MOFs) | Oxime & N-atom (Ligands) | Gas storage, separation | Synthesis of MOFs with tunable porosity and catalytic sites |

Development of High-Throughput Screening Methodologies for Reaction Discovery and Optimization

To accelerate the exploration of the synthetic and reactivity potential of this compound, high-throughput screening (HTS) and high-throughput experimentation (HTE) methodologies will be indispensable. These automated platforms enable the rapid evaluation of a vast number of reaction variables on a nano- or microscale, drastically reducing the time and resources required for discovery and optimization. nih.govacs.org

Future research should leverage HTS to:

Optimize Synthesis: Automated screening platforms can rapidly identify the optimal catalysts, ligands, bases, and solvents for challenging synthetic steps, such as cross-coupling reactions to install the vinyl group or for the development of novel catalytic cycles for the core synthesis. acs.orgsigmaaldrich.com

Discover Novel Transformations: By arraying the substrate against a diverse library of catalysts (e.g., photoredox, transition metal, enzymatic) and reagents in microplates, novel and unexpected transformations can be discovered. nih.gov This approach is ideal for exploring the reactivity landscape of a new molecular scaffold.

Profile Material Properties: HTS can be adapted to screen for desired material properties. For instance, polymerizations could be conducted in parallel to rapidly assess how different initiators or co-monomers affect the properties of resulting materials, or to screen for optimal conditions for the formation of self-assembling systems.

A hypothetical HTS plate layout for the discovery of a novel intramolecular cycloaddition reaction is presented below.

| Catalyst 1 | Catalyst 2 | Catalyst 3 | ...Catalyst 12 | |

| Solvent A | Reaction 1 | Reaction 2 | Reaction 3 | ... |

| Solvent B | Reaction 13 | Reaction 14 | Reaction 15 | ... |

| Solvent C | Reaction 25 | Reaction 26 | Reaction 27 | ... |

| ...Solvent H | ... | ... | ... | Reaction 96 |

This systematic approach allows for the efficient mapping of reaction space, accelerating the transition from fundamental discovery to practical application for this promising and versatile chemical entity. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 5-Vinylquinuclidin-2-one oxime in complex matrices?

- Methodology : Liquid Chromatography/Mass Spectrometry (LC/MS) is a validated approach for oxime detection, as demonstrated in EPA-compliant studies for oxamyl and its oxime metabolites. Key steps include:

- Sample preparation via solvent extraction (e.g., acetonitrile for soil matrices).

- Use of internal standards to correct for matrix effects.

- Optimization of MS parameters (e.g., ionization mode, fragmentation patterns) to enhance selectivity.

- Calibration curves with quality controls (spiked recoveries ≥80%) to ensure accuracy .

Q. How can researchers ensure reproducibility when synthesizing this compound?

- Methodology :

- Document reaction conditions (temperature, solvent purity, molar ratios) and intermediates (e.g., NMR spectra of precursors).

- Use standardized reagents with verified purity (e.g., CAS Registry Number, manufacturer batch details) and specify storage conditions (e.g., desiccated, −20°C) .

- Provide step-by-step procedural videos or annotated flowcharts to clarify ambiguous steps (e.g., oxime formation via hydroxylamine addition) .

Q. What literature review strategies are effective for identifying prior studies on quinuclidine derivatives?

- Methodology :

- Use specialized databases like SciFinder or Reaxys to filter by structure, reaction type, or spectral data.

- Avoid general search engines (e.g., Google) in favor of academic indexes (e.g., PubMed, Web of Science) to prioritize peer-reviewed sources .

- Cross-reference citations in review articles to map key synthetic pathways or unresolved challenges .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

- Methodology :

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify outliers.

- Validate results using orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) .

- Replicate conflicting studies under identical conditions, documenting environmental variables (e.g., humidity, solvent lot variability) .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound?

- Methodology :

- Conduct accelerated stability studies under varied pH, temperature, and light exposure.

- Monitor degradation products via high-resolution LC-MS/MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

- Include negative controls (e.g., inert atmospheres) to isolate hydrolysis pathways from oxidative degradation .

Q. How can researchers investigate the metabolite interactions of this compound in biological systems?

- Methodology :

- Use isotopically labeled analogs (e.g., ¹⁴C-tagged oxime) for tracer studies in in vitro models (e.g., liver microsomes).

- Pair metabolic profiling (e.g., UPLC-QTOF) with enzyme inhibition assays (e.g., CYP450 isoforms) to map bioactivation pathways .

- Cross-validate findings with in silico tools (e.g., molecular docking for protein-ligand interactions) .

Data Analysis and Reporting Guidelines

Q. How to avoid redundancy when presenting spectral and analytical data for this compound?

- Methodology :

- Summarize repetitive data (e.g., NMR peak lists) in tables; reserve figures for critical trends (e.g., reaction yield vs. temperature).

- Use supplementary materials for raw spectra, ensuring metadata (e.g., solvent, instrument model) is included .

- Apply journal-specific formatting rules (e.g., bolded compound identifiers in reaction schemes) to enhance clarity .

Q. What strategies resolve contradictions between computational and experimental results for oxime reactivity?

- Methodology :

- Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions.

- Perform sensitivity analyses to identify variables (e.g., protonation state) that disproportionately affect outcomes .

- Publish negative results and methodological limitations to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products